1-Cyclohexyl-2-isopropylaziridine

Description

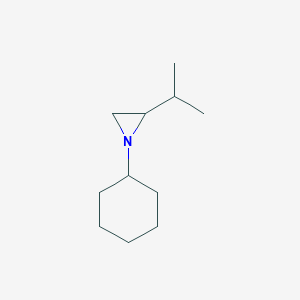

Structure

2D Structure

3D Structure

Properties

CAS No. |

78190-70-2 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

1-cyclohexyl-2-propan-2-ylaziridine |

InChI |

InChI=1S/C11H21N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

AZUZNFHCFWRQIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN1C2CCCCC2 |

Origin of Product |

United States |

Mechanistic Investigations of 1 Cyclohexyl 2 Isopropylaziridine Reactivity and Ring Transformations

Ring-Opening Reactions of Aziridines with Diverse Nucleophiles

The high degree of ring strain in aziridines, estimated to be around 27 kcal/mol, makes them susceptible to ring-opening reactions with a wide array of nucleophiles. acs.org This reactivity provides a powerful tool for the synthesis of β-functionalized amines, which are valuable intermediates in the preparation of biologically active compounds. acs.orgscilit.com The regioselectivity and stereochemistry of these reactions are highly dependent on the nature of the aziridine (B145994) substituents, the nucleophile, and the reaction conditions.

Nucleophilic Ring Opening: Regioselectivity and Stereochemistry

The nucleophilic ring-opening of 1-cyclohexyl-2-isopropylaziridine can theoretically proceed via attack at either of the two ring carbons (C2 or C3). The outcome of this competition is governed by a combination of steric and electronic factors. The isopropyl group at C2 presents a significant steric hindrance compared to the hydrogen at C3. Consequently, under neutral or basic conditions where the reaction proceeds via a direct S"N"2-type mechanism, nucleophilic attack is expected to occur preferentially at the less substituted C3 position. This would lead to the formation of a single regioisomer.

The stereochemistry of the ring-opening is also a crucial aspect. In a classic S"N"2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of configuration at the center of attack. acs.org For this compound, this would translate to a specific diastereomeric product depending on the initial stereochemistry of the aziridine.

The reactivity of aziridines can be significantly enhanced by the use of Lewis acids. ias.ac.iniitk.ac.in A Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating ring-opening. This activation can also influence the regioselectivity of the nucleophilic attack.

In the case of this compound, coordination of a Lewis acid to the nitrogen atom would generate a more polarized C-N bond. While steric factors still favor attack at C3, the electronic stabilization of a potential positive charge at the more substituted C2 position (a secondary carbocationic character) could become a competing factor. The outcome would then depend on the specific Lewis acid and nucleophile used. Stronger Lewis acids and weaker nucleophiles might favor a mechanism with more S"N"1 character, potentially leading to a mixture of regioisomers. For many N-activated aziridines, Lewis acid-catalyzed ring-opening with electron-rich arenes and heteroarenes has been shown to proceed via an S"N"2-type pathway with excellent stereoselectivity. acs.org

Table 1: Predicted Regioselectivity in Lewis Acid-Mediated Ring Opening of this compound

| Nucleophile | Lewis Acid | Predicted Major Regioisomer | Predicted Minor Regioisomer |

| Strong (e.g., R₂CuLi) | Weak (e.g., ZnCl₂) | Attack at C3 | Attack at C2 |

| Weak (e.g., H₂O) | Strong (e.g., TiCl₄) | Attack at C2 | Attack at C3 |

This table is predictive and based on general principles of aziridine reactivity, as specific experimental data for this compound is not available.

Transition metal catalysis offers a powerful and versatile approach to control the regioselectivity and stereochemistry of aziridine ring-opening reactions. scilit.commdpi.com Catalysts based on palladium, nickel, rhodium, and copper have been successfully employed. scilit.commdpi.comresearchgate.net These reactions often proceed through an oxidative addition of the aziridine C-N bond to the metal center, followed by reductive elimination with the nucleophile. acs.org

The regioselectivity in transition metal-catalyzed reactions is often dictated by the steric and electronic environment of the aziridine and the nature of the catalyst and ligands. For 2-alkyl substituted aziridines, palladium-catalyzed cross-coupling reactions have been shown to favor the cleavage of the less sterically hindered C-N bond, leading to linear products. nih.gov This suggests that for this compound, a transition metal-catalyzed reaction would likely favor nucleophilic attack at the C3 position. However, some catalytic systems, for instance those involving titanium, can promote radical ring-opening, potentially leading to the branched isomer via attack at the more substituted C2 position. nih.gov

The ring-opening of aziridines with common nucleophiles such as alcohols, amines, acetate (B1210297), and azide (B81097) is a fundamental transformation. nih.govorganic-chemistry.org In the absence of a catalyst, these reactions typically require harsh conditions due to the relatively low reactivity of non-activated aziridines. However, upon activation with an acid or a Lewis acid, the ring-opening proceeds more readily.

For this compound, the reaction with these nucleophiles under acidic or Lewis acidic conditions is expected to follow the principles outlined above. The regioselectivity will be a balance between steric hindrance at C2 and electronic stabilization. Under S"N"2-like conditions, attack at C3 is anticipated to be the major pathway. The use of azide as a nucleophile is particularly noteworthy as it introduces a versatile functional group that can be further transformed, for instance, via reduction to an amine or through click chemistry. nih.gov

Table 2: Expected Products from Nucleophilic Ring Opening of this compound

| Nucleophile | Reagent | Expected Major Product |

| Alcohol (ROH) | H⁺ or Lewis Acid | 1-(Cyclohexylamino)-3-isopropoxy-alkane |

| Amine (R₂NH) | H⁺ or Lewis Acid | N¹-Cyclohexyl-N²,N²-dialkyl-1,2-propanediamine |

| Acetate (AcO⁻) | H⁺ or Lewis Acid | 1-(Cyclohexylamino)-3-acetoxy-alkane |

| Azide (N₃⁻) | H⁺ or Lewis Acid | 1-Azido-3-(cyclohexylamino)-alkane |

The product names are generalized as the starting material is a substituted propane (B168953) derivative. The table is predictive.

The S"N"2-type pathway is a dominant mechanism in the ring-opening of aziridines, particularly for those that are not activated towards forming a stable carbocation. ias.ac.iniitk.ac.in This pathway involves a backside attack by the nucleophile on one of the ring carbons, leading to a concerted bond-breaking of the C-N bond and inversion of stereochemistry at the point of attack. acs.org

For this compound, the significant steric bulk of the isopropyl group at C2 strongly favors the S"N"2 attack at the less hindered C3 carbon. This high degree of regioselectivity is a key feature of the S"N"2 mechanism in sterically biased aziridines. The reaction is stereospecific, meaning that a single enantiomer of the aziridine will produce a single enantiomer of the product.

Electrophilic Activation and Subsequent Ring Opening

Non-activated aziridines, such as this compound where the nitrogen is substituted with an alkyl group, are generally unreactive towards nucleophiles under neutral conditions. nih.gov Therefore, electrophilic activation of the nitrogen atom is a prerequisite for most ring-opening reactions. This can be achieved by protonation with a Brønsted acid or coordination with a Lewis acid. iitk.ac.infrontiersin.org

This activation step generates an aziridinium (B1262131) ion, a highly reactive intermediate. The positive charge on the nitrogen atom polarizes the C-N bonds, making the ring carbons highly electrophilic and susceptible to nucleophilic attack. The subsequent ring-opening then proceeds as described in the previous sections, with the regioselectivity being influenced by the balance of steric and electronic effects within the aziridinium ion intermediate. Alkylative aziridine ring-opening, where an alkylating agent activates the nitrogen, also provides a route to functionalized amines. nih.gov

Radical-Mediated Ring-Opening Pathways

While the specific radical-mediated ring-opening of this compound is not extensively detailed in the provided search results, general principles of aziridine chemistry suggest that such pathways are feasible. Radical-mediated reactions often involve the formation of a transient radical species on the aziridine ring, typically initiated by a radical initiator or through photolysis or thermolysis. This initial radical can induce ring-opening to form a more stable acyclic radical intermediate. The subsequent fate of this intermediate would depend on the reaction conditions and the presence of other reagents, potentially leading to a variety of products through hydrogen abstraction, addition to other molecules, or cyclization into different ring systems.

Ring-Expansion and Rearrangement Reactions of Aziridines.nih.govoup.comorganic-chemistry.org

Aziridines, including substituted derivatives like this compound, are known to undergo a variety of ring-expansion and rearrangement reactions, yielding larger and more diverse heterocyclic structures. nih.govoup.comorganic-chemistry.org These transformations are often driven by the release of ring strain inherent in the three-membered aziridine ring.

Formation of Larger Nitrogen Heterocycles (e.g., Azetidines, Thiazolidines, Oxazolidines).nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

The conversion of aziridines into larger nitrogen-containing heterocycles is a synthetically valuable transformation.

Azetidines: The expansion of an aziridine ring to an azetidine (B1206935), a four-membered nitrogen heterocycle, can be achieved through various synthetic strategies. nih.govorganic-chemistry.orgmagtech.com.cn One common approach involves the reaction of the aziridine with a one-carbon unit. For instance, the reaction with a rhodium-bound carbene can generate an aziridinium ylide intermediate, which can then undergo a nih.govresearchgate.net-Stevens rearrangement to furnish the azetidine product. nih.gov The specific substituents on the aziridine, such as the cyclohexyl and isopropyl groups, would influence the stereochemical outcome of this rearrangement.

Thiazolidines: Thiazolidines, five-membered rings containing both nitrogen and sulfur, can be synthesized from aziridines. nih.gov A common method involves the reaction of an aziridine with a sulfur-containing reagent like carbon disulfide (CS₂) or phenyl isothiocyanate. organic-chemistry.orgnih.gov For example, amidato lanthanide amides have been shown to catalyze the cycloaddition of aziridines with CS₂, leading to the formation of thiazolidine-2-thiones under mild conditions. organic-chemistry.org Another approach involves the reaction of N-arylsulfonylaziridines with phenyl isothiocyanate to form 2-iminothiazolidines. nih.gov

Oxazolidines: Oxazolidines, five-membered rings containing both nitrogen and oxygen, are accessible from aziridines through cycloaddition reactions with carbonyl compounds. organic-chemistry.orgmdpi.com The thermal or photochemical ring-opening of an aziridine can generate an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with an aldehyde or ketone to form the oxazolidine (B1195125) ring. mdpi.comresearchgate.net The stereochemistry of the resulting oxazolidine is influenced by the stereochemistry of the starting aziridine and the reaction conditions. researchgate.net Iron porphyrin Lewis acids have been shown to catalyze the cycloaddition of aziridines with aldehydes, affording oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Additionally, amidato lanthanide amides can catalyze the reaction of aziridines with carbon dioxide (CO₂) to produce oxazolidinones. organic-chemistry.org

Table 1: Ring Expansion Products from Aziridines

| Starting Material | Reagent | Product Heterocycle | Catalyst/Conditions |

|---|---|---|---|

| Aziridine | Rhodium Carbene | Azetidine | Rh₂(OAc)₄ |

| Aziridine | Carbon Disulfide (CS₂) | Thiazolidine-2-thione | Amidato Lanthanide Amides |

| N-Arylsulfonylaziridine | Phenyl Isothiocyanate | 2-Iminothiazolidine | - |

| Aziridine | Aldehyde/Ketone | Oxazolidine | Thermal/Photochemical |

| Aziridine | Aldehyde | Oxazolidine | Iron Porphyrin Lewis Acid |

| Aziridine | Carbon Dioxide (CO₂) | Oxazolidinone | Amidato Lanthanide Amides |

Cycloaddition Reactions Involving Aziridines as Reactive Intermediates.nih.govresearchgate.net

Aziridines, particularly when activated, serve as precursors to reactive intermediates like azomethine ylides, which readily participate in cycloaddition reactions. nih.govresearchgate.net These reactions provide a powerful tool for the construction of various five-membered heterocyclic rings.

The thermal or photochemical cleavage of a C-C bond in the aziridine ring leads to the formation of an azomethine ylide, a 1,3-dipole. mdpi.comrsc.org This ylide can then react with a variety of dipolarophiles in a [3+2] cycloaddition manner. For instance, reaction with alkenes or alkynes yields pyrrolidine (B122466) or pyrroline (B1223166) derivatives, respectively. mdpi.com When the dipolarophile is a carbonyl compound, such as an aldehyde or ketone, the product is an oxazolidine. mdpi.comresearchgate.net

The reactivity and stereoselectivity of these cycloaddition reactions are influenced by the substituents on both the aziridine and the dipolarophile. Electron-withdrawing groups on the aziridine can facilitate the ring-opening to the azomethine ylide. rsc.org The stereochemistry of the azomethine ylide, which can exist as different isomers, plays a crucial role in determining the stereochemical outcome of the final cycloadduct. researchgate.net In some cases, complete equilibration of the stereoisomeric azomethine ylides occurs before the cycloaddition takes place. researchgate.net

Influence of Steric and Electronic Substituent Effects (Cyclohexyl and Isopropyl) on Reactivity and Selectivity.nih.gov

The cyclohexyl and isopropyl groups attached to the nitrogen and carbon atoms of the this compound ring, respectively, exert significant steric and electronic effects that govern its reactivity and the selectivity of its transformations.

Steric Effects: Both the cyclohexyl and isopropyl groups are sterically demanding. The bulky cyclohexyl group on the nitrogen atom can influence the approach of reagents to the aziridine ring, potentially directing attack to the less hindered face. Similarly, the isopropyl group on the carbon atom contributes to the steric crowding around the three-membered ring. In ring-opening reactions, these bulky groups can influence the regioselectivity of nucleophilic attack. For instance, in acid-catalyzed ring-opening, the nucleophile will preferentially attack the less substituted carbon atom. nih.gov In rearrangement reactions, the steric bulk of these substituents can dictate the conformational preferences of intermediates, thereby controlling the stereochemical outcome of the product.

Electronic Effects: The cyclohexyl and isopropyl groups are both electron-donating alkyl groups. This electron-donating nature increases the electron density on the aziridine ring, particularly on the nitrogen atom. This can enhance the nucleophilicity of the nitrogen, making it more reactive towards electrophiles. In the formation of azomethine ylides, the electronic nature of the substituents can influence the stability of the ylide and its subsequent reactivity in cycloaddition reactions.

Computational and Theoretical Frameworks for 1 Cyclohexyl 2 Isopropylaziridine Chemistry

Quantum-Mechanical Calculations for Reaction Mechanisms

Quantum-mechanical calculations are a cornerstone for understanding the intricate electronic and structural changes that occur during chemical reactions involving 1-Cyclohexyl-2-isopropylaziridine. These methods allow for the detailed exploration of reaction energy surfaces, the identification of transient intermediates, and the characterization of transition states, which are crucial for predicting reaction feasibility and outcomes.

Density Functional Theory (DFT) Studies of Aziridine (B145994) Ring Opening and Formation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the chemistry of aziridines. DFT studies on model systems analogous to this compound, such as other N-substituted and C-substituted aziridines, provide valuable insights into the fundamental processes of ring-opening and formation.

DFT calculations are also instrumental in elucidating the mechanism of aziridine formation. These studies can model the concerted or stepwise nature of cyclization reactions, providing detailed information on the bond-forming processes and the energies involved.

Modeling of Catalytic Cycles and Transition States

Many important reactions of aziridines, including those involving ring-opening, are catalyzed by transition metals. Computational modeling plays a crucial role in unraveling the complex catalytic cycles of these transformations. For instance, palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines have been extensively studied using computational methods. acs.orgresearchgate.net

These studies often focus on identifying the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. DFT calculations can determine the structures and energies of the transition states for each step, which are the highest energy points along the reaction coordinate and thus control the reaction rate. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be identified. For example, in the palladium-catalyzed ring-opening of aziridines, computational results have rationalized the role of ligands and additives in controlling the regioselectivity and have elucidated the nature of the active catalytic species. acs.org

Table 4.1: Representative Calculated N-Inversion Energies for N-Substituted Aziridines

| N-Substituent (R) | N-Inversion Energy (kcal/mol) |

| H | 16.64 |

| Methyl (Me) | 16.97 |

| Phenyl (Ph) | 8.91 |

| Benzyl (Bn) | 16.70 |

| Phenylacetyl (COPh) | 5.75 |

Data adapted from a DFT study on N-substituted aziridines. researchgate.net Note: Data for 1-cyclohexyl is not available in the cited study but would be expected to be influenced by its steric bulk.

Conformational Analysis and Stereochemical Control Simulations

The stereochemistry of this compound is a critical aspect of its chemistry, and computational methods are invaluable for its study. Conformational analysis through molecular mechanics or quantum-mechanical calculations can predict the most stable conformations of the molecule, taking into account the steric interactions between the bulky cyclohexyl and isopropyl groups.

Simulations of reactions involving chiral aziridines can provide insights into the factors that govern stereochemical control. For reactions proceeding through well-defined transition states, the energy differences between diastereomeric transition states can be calculated to predict the enantiomeric or diastereomeric excess of the product. The stereochemical outcome of nucleophilic ring-opening reactions of aziridines is highly dependent on the reaction mechanism (e.g., S\textsubscript{N}2-type attack leading to inversion of configuration). acs.org Computational modeling can help to distinguish between different mechanistic pathways and thus predict the stereochemical outcome.

Prediction of Regioselectivity and Stereospecificity in Aziridine Transformations

The ring-opening of unsymmetrically substituted aziridines like this compound can, in principle, occur at two different carbon atoms, leading to regioisomers. The prediction of regioselectivity is a key challenge that can be addressed by computational methods.

DFT calculations can be used to model the attack of a nucleophile at each of the two ring carbons. By comparing the activation energies for the two pathways, the preferred site of attack can be predicted. The regioselectivity is influenced by a combination of steric and electronic factors. mdpi.com The bulky cyclohexyl and isopropyl groups in this compound will play a significant role in directing the approach of a nucleophile.

Stereospecificity, where a specific stereoisomer of the reactant leads to a specific stereoisomer of the product, is also a key feature of many aziridine reactions. For example, palladium-catalyzed ring-opening cross-couplings of aziridines have been shown to be stereospecific, proceeding with inversion of configuration at the carbon center. acs.orgresearchgate.net Computational studies can confirm the stereospecificity by modeling the entire reaction pathway and demonstrating that the stereochemical information is retained throughout the transformation.

In Silico Methods for Enzymatic Aziridine-Forming Pathways

While the chemical synthesis of aziridines is well-established, nature also employs enzymes to construct this strained ring system. In silico methods are increasingly being used to study and engineer these enzymatic pathways. nih.govwu.ac.th

Molecular docking simulations can be used to predict how a precursor to this compound might bind to the active site of a putative aziridine-forming enzyme. nih.govmdpi.com Quantum mechanics/molecular mechanics (QM/MM) calculations can then be employed to model the enzymatic reaction itself, providing detailed insights into the catalytic mechanism. These studies can reveal how the enzyme environment stabilizes the transition state and controls the stereochemistry of the ring-closure.

By understanding the natural enzymatic machinery for aziridine formation, it may be possible to use computational enzyme design tools to create novel biocatalysts for the synthesis of specific aziridines like this compound, offering a green and highly selective alternative to traditional chemical methods.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation in Aziridine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 1-Cyclohexyl-2-isopropylaziridine. It provides detailed information about the carbon-hydrogen framework and the relative orientation of substituents.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted aziridines and for determining their stereochemistry.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would reveal correlations between the methine proton of the isopropyl group and its methyl protons, as well as correlations between adjacent protons within the cyclohexyl ring. Crucially, it would also show correlations between the protons on the aziridine (B145994) ring and the adjacent protons on the isopropyl and cyclohexyl substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that correlates protons that are close to each other in space, irrespective of whether they are connected by chemical bonds. libretexts.orgcolumbia.edu This is particularly valuable for determining the stereochemistry of the aziridine ring. For instance, a NOESY spectrum would show cross-peaks between protons that are on the same face of the three-membered ring. The presence or absence of specific NOE signals between the aziridine ring protons and the protons of the cyclohexyl and isopropyl groups can definitively establish their relative stereochemical arrangement (cis or trans). For small molecules like this compound, NOE signals can be observed between protons up to 4 Å apart. columbia.edu

Below is a table of expected ¹H NMR chemical shifts for this compound.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH (aziridine) | 2.0 - 2.5 | m |

| CH (aziridine) | 1.5 - 2.0 | m |

| CH (isopropyl) | 1.0 - 1.5 | m |

| CH₃ (isopropyl) | 0.8 - 1.2 | d |

| CH (cyclohexyl) | 1.0 - 2.0 | m |

| CH₂ (cyclohexyl) | 1.0 - 2.0 | m |

| Note: These are estimated values and can vary based on solvent and stereochemistry. |

And a table of expected ¹³C NMR chemical shifts.

| Carbons | Expected Chemical Shift (ppm) |

| C (aziridine) | 30 - 40 |

| C (aziridine) | 35 - 45 |

| CH (isopropyl) | 25 - 35 |

| CH₃ (isopropyl) | 20 - 25 |

| CH (cyclohexyl) | 55 - 65 |

| CH₂ (cyclohexyl) | 25 - 35 |

| Note: These are estimated values and can vary based on solvent and stereochemistry. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. It is also instrumental in monitoring the progress of the aziridination reaction.

A particularly relevant application of mass spectrometry in the context of aziridines is "aziridination-assisted MS analysis." This method is employed to determine the position of carbon-carbon double bonds in olefins. researchgate.net The olefin is first converted into an aziridine derivative. Subsequent analysis of the aziridine by tandem mass spectrometry (MS/MS) leads to characteristic fragmentation patterns that reveal the original position of the double bond. nih.govacs.org

When this compound is subjected to mass spectrometry, it will produce a molecular ion peak corresponding to its molecular weight. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will fragment in a predictable manner. The fragmentation of the aziridine ring can occur, as well as fragmentation of the cyclohexyl and isopropyl substituents. The analysis of these fragment ions can help to confirm the structure of the molecule. For instance, the cleavage of the aziridine ring can result in the formation of specific diagnostic ions. nih.govacs.org

A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z | Possible Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 138 | [M - C₃H₇]⁺ |

| 98 | [C₆H₁₀N]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy in Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of the aziridine ring and the hydrocarbon substituents. The progress of an aziridination reaction can be monitored by observing the disappearance of the C=C stretching vibration of the starting olefin and the appearance of bands characteristic of the aziridine ring.

The key IR absorption bands for this compound would include:

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and isopropyl groups, typically in the range of 2850-3000 cm⁻¹.

N-H stretching vibration (if it is a secondary aziridine) would appear as a weak to medium band around 3200-3400 cm⁻¹. For a tertiary aziridine like the one , this band will be absent.

Aziridine ring vibrations , which can include C-N stretching and ring deformation modes, appear in the fingerprint region of the spectrum, generally between 800 and 1250 cm⁻¹. Specifically, an absorption band around 830-890 cm⁻¹ is often attributed to the asymmetric ring stretch of the aziridine.

A summary of expected IR absorption bands is provided below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | 2850 - 3000 | Strong |

| C-N | 1020 - 1250 | Medium-Weak |

| Aziridine Ring | 830 - 890 | Medium-Weak |

X-ray Crystallography for Absolute Configuration and Detailed Structural Confirmation

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. The resulting three-dimensional structure can unambiguously confirm the relative stereochemistry (cis/trans) of the substituents on the aziridine ring and the conformation of the cyclohexyl ring. While obtaining suitable crystals can be a challenge, the detailed structural insights gained from X-ray crystallography are invaluable for understanding the steric and electronic properties of the molecule.

Elemental Analysis and Chromatographic Techniques in Purity and Composition Assessment

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen). For this compound (C₁₁H₂₁N), the theoretical elemental composition can be calculated and compared with experimental values to confirm the compound's identity and purity.

| Element | Theoretical Percentage |

| Carbon (C) | 79.92% |

| Hydrogen (H) | 12.80% |

| Nitrogen (N) | 7.27% |

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials and byproducts.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of components in a mixture. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the purification and purity assessment of a wide range of compounds, including aziridines. tricliniclabs.comresearchgate.netnih.gov Different stationary phases can be employed to achieve optimal separation. For sensitive compounds like some aziridines, it is crucial to select a stationary phase that does not cause decomposition. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, product, and any byproducts can be visualized.

Synthetic Applications of 1 Cyclohexyl 2 Isopropylaziridine and Aziridine Derivatives

Aziridines as Versatile Building Blocks in the Construction of Complex Molecular Architectures

Aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. researchgate.netwikipedia.org Their utility stems from their significant ring strain, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. acs.orgresearchgate.net This reactivity allows for the stereospecific introduction of two vicinal functional groups, a feature that is highly sought after in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net

The reactivity of the aziridine (B145994) ring can be modulated by the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom, for instance, activate the ring towards nucleophilic attack. The diverse transformations that aziridines can undergo, such as ring-opening, rearrangement, and cycloaddition reactions, make them key intermediates in the synthesis of a variety of nitrogenous compounds. researchgate.netnih.gov The ability to prepare aziridines in enantiomerically pure form further enhances their importance, providing access to chiral molecules with defined stereochemistry. nih.govmdpi.com

The synthetic potential of aziridines is exemplified by their use in the preparation of biologically active compounds. For instance, aziridine-containing natural products like Mitomycin C exhibit potent antitumor activity, and synthetic aziridine derivatives are explored for various medicinal applications. wikipedia.orgnih.gov

Preparation of β-Functionalized Alkylamines and Amino Acid Derivatives

A cornerstone of aziridine chemistry is their ring-opening reaction to produce β-functionalized alkylamines and amino acid derivatives. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridine ring and the nucleophile.

Activated aziridines, such as those with an N-sulfonyl or N-acyl group, readily undergo ring-opening with various nucleophiles. For example, the reaction of N-tosylaziridine-2-carboxylates with organocuprates provides access to a variety of α-amino acids. rsc.org The ring-opening typically occurs at the less substituted carbon (C3), leading to the formation of a β-substituted α-amino acid derivative. However, the regioselectivity can be influenced by the steric hindrance of the substituents. rsc.org

Similarly, β-arylethylamines, a common motif in pharmaceuticals, can be synthesized from aziridines. researchgate.net A metal-free, regioselective nucleophilic ring-opening of 2-substituted aziridines with phenols has been developed to produce branched β-arylethylamine derivatives. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of aziridines with aryl halides offer a modular approach to this class of compounds. ucla.edu

The following table summarizes representative examples of the synthesis of β-functionalized amines and amino acid derivatives from aziridines:

| Aziridine Reactant | Nucleophile/Reagent | Product Type | Reference |

| (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | Homochiral α-amino acids | rsc.org |

| 2-Alkyl and 2-aryl aziridines | Phenols | β-Arylethylamine derivatives | researchgate.net |

| Tosyl-protected alkyl aziridines | (Hetero)aryl iodides (Ni/photoredox catalysis) | β-Phenethylamine derivatives | ucla.edu |

| N-Pyridinium aziridines | Organozinc nucleophiles (Ni-catalyzed) | β-Functionalized phenethylamines | nih.gov |

| N-Alkyl aziridines | Acetic acid, TMSN3, Ph2CuLi | Vicinal amino alcohols, aminoazides, phenethylamines | nih.gov |

Precursors for Other Nitrogen-Containing Heterocycles (e.g., Azetidines, Imidazoles, Thiazoles, Pyrazines, Pyrimidines, Benzothiazines, Benzodiazepines)

The strained aziridine ring can be expanded to form larger, more stable heterocyclic systems. This property makes aziridines valuable precursors for a diverse range of nitrogen-containing heterocycles.

Azetidines: Azetidines, four-membered nitrogen heterocycles, can be synthesized through the ring expansion of aziridines. acs.orgmagtech.com.cn For example, the reaction of 2-(bromomethyl)aziridines with a nucleophile can lead to the formation of an azetidine (B1206935) ring. A notable method involves the rearrangement of 2-bromomethyl-2-methylaziridines to 3-methoxy-3-methylazetidines. acs.orgresearchgate.net

Imidazoles and Imidazolines: Imidazoles and their partially saturated analogs, imidazolines, can be prepared from aziridines. A one-pot synthesis of 2-imidazolines involves the Heine reaction, where an aziridine reacts with an imidoyl chloride, leading to a ring expansion. nih.gov Copper-catalyzed reactions of aziridines with imines have also been shown to produce substituted imidazolidines. frontiersin.org

Thiazoles: The synthesis of thiazolines, a derivative of thiazoles, can be achieved through the thioketene-induced ring expansion of aziridines. rsc.org

Pyrazines: While direct conversion of simple aziridines to pyrazines is less common, the latter are often synthesized through the self-condensation of α-amino ketones, which can potentially be derived from aziridine precursors. wikipedia.org

Benzodiazepines: Pharmaceutically important benzodiazepines can be synthesized via the ring expansion of aziridines. A grinding-induced, one-pot protocol has been developed for the synthesis of benzo-1,4-diazepin-5-ones from the reaction of aziridines with anthranilic acids. researchgate.netthieme-connect.comresearchgate.net

The following table provides an overview of heterocyclic syntheses starting from aziridines:

| Starting Aziridine Derivative | Reagent(s) | Resulting Heterocycle | Reference |

| 2-Bromomethyl-2-methylaziridines | NaBH4, Methanol | 3-Methoxy-3-methylazetidines | acs.orgresearchgate.net |

| General Aziridines | Imidoyl chlorides | 2-Imidazolines | nih.gov |

| General Aziridines | Imines (Copper-catalyzed) | Imidazolidines | frontiersin.org |

| General Aziridines | Isocyanates (Copper-catalyzed) | Imidazolidinones | frontiersin.org |

| General Aziridines | Anthranilic acids (Grinding, LiBr) | Benzo-1,4-diazepin-5-ones | researchgate.netthieme-connect.comresearchgate.net |

Role of Chiral Aziridines as Auxiliaries and Ligands in Asymmetric Transformations

The availability of enantiomerically pure aziridines makes them highly valuable in asymmetric synthesis, where they can serve as both chiral auxiliaries and chiral ligands. mdpi.comnih.govbeilstein-journals.org

As chiral auxiliaries , the aziridine moiety can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. thieme-connect.com

As chiral ligands , aziridine-containing molecules can coordinate to a metal center, creating a chiral environment that catalyzes a reaction to produce a product with high enantioselectivity. mdpi.comthieme-connect.comdocumentsdelivered.com A variety of chiral ligands incorporating the aziridine scaffold have been synthesized and successfully applied in a range of asymmetric transformations. mdpi.comthieme-connect.com For example, chiral aziridine-sulfide N,S-ligands have been used in palladium-catalyzed Tsuji-Trost reactions and in the addition of organozinc reagents to aldehydes, achieving high enantiomeric ratios. mdpi.com Similarly, chiral aziridine-phosphine ligands have proven to be effective organocatalysts in asymmetric Rauhut-Currier reactions. mdpi.com

The table below highlights the application of chiral aziridines in asymmetric synthesis:

| Application | Type of Chiral Aziridine | Reaction | Enantioselectivity (ee or er) | Reference |

| Chiral Ligand | Aziridine-containing N,S-ligands | Addition of diethylzinc (B1219324) to benzaldehyde | up to 94.2:5.8 er | mdpi.com |

| Chiral Ligand | Aziridine-containing phosphines | Intramolecular Rauhut–Currier reaction | up to 98% ee | mdpi.com |

| Chiral Ligand | Aziridine-ring containing ligands | Enantioselective addition of diethylzinc and phenylethynylzinc to aldehydes | 93-96% ee | thieme-connect.com |

Q & A

Basic: What are the optimal synthetic routes for 1-Cyclohexyl-2-isopropylaziridine, and how are structural impurities minimized?

Methodological Answer:

The synthesis of aziridines like this compound typically involves nucleophilic ring-opening or cyclization reactions. A controlled approach includes:

- Stepwise Cyclization : Reacting cyclohexylamine derivatives with isopropyl-substituted epoxides or halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by intramolecular cyclization .

- Impurity Control : Monitoring byproducts (e.g., dimerization or incomplete ring closure) via HPLC or GC-MS. Adjusting stoichiometry of reagents and reaction time minimizes side products .

- Structural Confirmation : Use NMR (¹H/¹³C) to verify aziridine ring integrity. For example, characteristic proton shifts at δ 2.5–3.0 ppm (CH₂-N) and δ 1.0–1.5 ppm (cyclohexyl/isopropyl groups) confirm the structure .

Basic: How is this compound characterized spectroscopically, and what are key spectral benchmarks?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Aziridine protons appear as distinct triplets (δ 2.5–3.0 ppm) due to ring strain. Cyclohexyl protons show multiplet signals at δ 1.2–1.8 ppm, while isopropyl groups exhibit doublets (δ 1.0–1.2 ppm) .

- ¹³C NMR : The aziridine carbons resonate at δ 35–45 ppm, with cyclohexyl carbons at δ 25–30 ppm and isopropyl carbons at δ 20–25 ppm .

- IR Spectroscopy : Stretching vibrations for C-N bonds in the aziridine ring appear at 1250–1350 cm⁻¹. Cyclohexyl C-H stretches are observed at 2850–2950 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., ~181 g/mol). Fragmentation patterns include loss of isopropyl (m/z 43) or cyclohexyl (m/z 83) groups .

Advanced: How does this compound react with electrophilic reagents, and what mechanistic insights exist?

Methodological Answer:

Aziridines undergo ring-opening reactions due to strain. Key pathways include:

- Acid-Catalyzed Hydrolysis : Protonation of the nitrogen leads to ring opening, forming a cyclohexyl-isopropyl-amine derivative. Kinetic studies (pH 2–6) show first-order dependence on [H⁺] .

- Electrophilic Alkylation : Reaction with methyl iodide at the less substituted nitrogen generates quaternary ammonium salts. Steric hindrance from the cyclohexyl group directs regioselectivity .

- Contradiction Note : Conflicting reports exist on reaction rates with bulky electrophiles. Some studies suggest slower kinetics due to steric effects , while others propose transition-state stabilization via π-stacking . Resolve via DFT calculations or kinetic isotope effects.

Advanced: What experimental strategies mitigate thermal instability of this compound during storage?

Methodological Answer:

- Temperature Control : Store at –20°C under inert gas (Ar/N₂) to prevent ring-opening or polymerization. DSC analysis reveals decomposition onset at 50°C .

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation. Monitor peroxide formation via iodometric titration .

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack. Aqueous phases are strictly avoided .

Advanced: How are statistical methods applied to analyze contradictory data in aziridine reactivity studies?

Methodological Answer:

- Multivariate Analysis : Use ANOVA to compare reaction yields under varying conditions (e.g., temperature, catalyst loading). For example, a 3² factorial design can isolate the effect of steric vs. electronic factors .

- Error Source Identification : Residual plots in linear regression models detect outliers in kinetic data. For instance, deviations in Arrhenius plots may indicate competing reaction pathways .

- Bayesian Inference : Quantify confidence intervals for conflicting rate constants (e.g., acid vs. base catalysis) using Markov Chain Monte Carlo (MCMC) simulations .

Advanced: What are best practices for designing aziridine-based polymerization studies, and how are side reactions suppressed?

Methodological Answer:

- Monomer Purification : Distill this compound under reduced pressure (0.1 mmHg) to remove trace amines or moisture, which initiate unintended ring-opening .

- Living Polymerization : Use anionic initiators (e.g., NaNH₂) in THF at –78°C. Monitor molecular weight distribution via GPC to ensure narrow dispersity (Đ < 1.2) .

- Side Reaction Mitigation : Add crown ethers (e.g., 18-crown-6) to sequester cations and prevent chain transfer. FTIR in situ tracks aziridine consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.